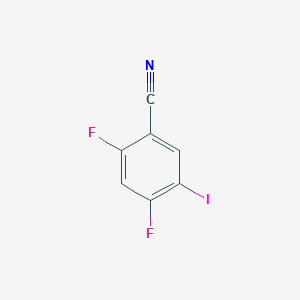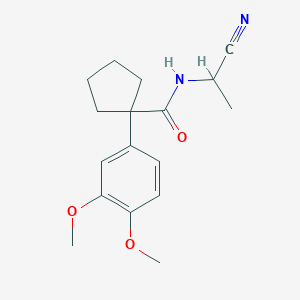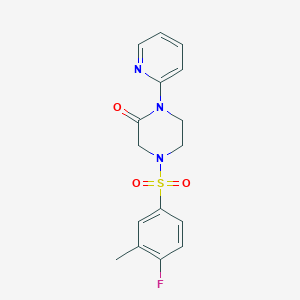
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including electrophilic fluorination, palladium-catalyzed displacement reactions, and reductive amination . For instance, the synthesis of a fluorophenyl piperazine derivative was achieved through a four-step approach, starting with a trimethylstannyl precursor and concluding with electrophilic fluorination to introduce the [18F] fluorine isotope . Similarly, the synthesis of quinolone-3-carbaldehyde derivatives involved the use of piperazine and various sulfonyl chlorides to introduce the sulfonyl group . These methods could potentially be adapted for the synthesis of "4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one".
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as FT-IR, NMR, LCMS, and single-crystal X-ray diffraction . For example, the crystal structure of certain piperazinyl quinolone derivatives revealed that the piperazine ring adopts a chair conformation, and the presence of bulky groups can influence the overall molecular conformation . These structural insights are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which is essential for predicting its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to undergo cycloaddition reactions, as well as their potential to act as ligands for biological receptors . For instance, cyclic N-sulfimines have been shown to participate in enantioselective [4 + 2] cycloaddition reactions, leading to the formation of piperidin-4-ones . Additionally, piperazine derivatives have been evaluated for their receptor binding affinities, indicating their potential as ligands for dopamine receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. The presence of the sulfonyl group and the fluorinated aromatic ring can affect the compound's solubility, stability, and reactivity. The piperazine ring is known for its basicity, which can also influence the compound's solubility and its interaction with biological molecules . The antibacterial activities of some piperazine derivatives have been investigated, showing that modifications to the molecule can lead to significant changes in biological activity .
Scientific Research Applications
Radioactive Tracers in Dopamine D4 Receptor Imaging
The compound has been utilized in the synthesis of a radioactive tracer, specifically for imaging dopamine D4 receptors. This application is crucial in neuroscientific research, particularly in the study of neurological disorders. For instance, the tracer 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl] -1H-pyrrolo[2,3-b]pyridine, related to 4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one, has been synthesized using a process involving electrophilic fluorination. This tracer has shown potential in rat brain imaging studies (Eskola et al., 2002).
Development of Herbicides
Compounds similar to 4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one have been used in the development of new herbicidal sulfonylureas. These compounds demonstrate selective herbicidal activity, which is critical for agricultural applications. The research shows that selective substitution, including the introduction of fluorine atoms, significantly alters the activity and selectivity of these herbicides (Hamprecht et al., 1999).
Antitumor Activity
The compound has been studied for its potential antitumor activity. Derivatives of this compound have shown effectiveness against several tumor cell lines, indicating its potential in cancer research. For example, some derivatives with specific structural features exhibited significant cytotoxicity in vitro and potent antitumor activity in vivo (Naito et al., 2005).
Crystal Structure Studies
The crystal structure of derivatives of 4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one has been analyzed to understand its molecular interactions. Such studies are pivotal in drug design and development, providing insights into how molecular modifications can influence biological activity (Kavitha et al., 2014).
Development of Polyamides and Antibacterials
The compound has also been used in the synthesis of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit unique properties like solubility in organic solvents and thermal stability, making them valuable in various industrial applications (Liu et al., 2013). Additionally, derivatives of this compound have shown antibacterial activity, further highlighting its potential in medicinal chemistry (Taguchi et al., 1992).
properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)sulfonyl-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-12-10-13(5-6-14(12)17)24(22,23)19-8-9-20(16(21)11-19)15-4-2-3-7-18-15/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCNAMLTRZJVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B3016441.png)



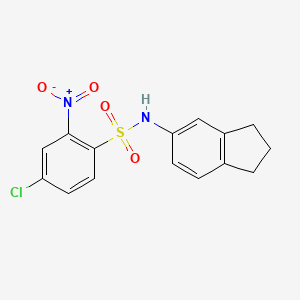
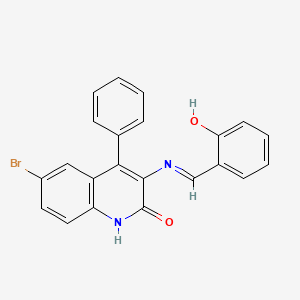
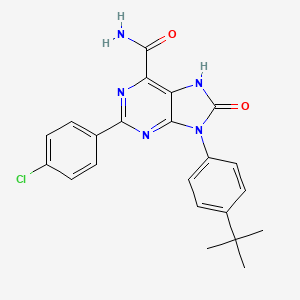
![6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3016454.png)
![Cyclobutyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3016456.png)

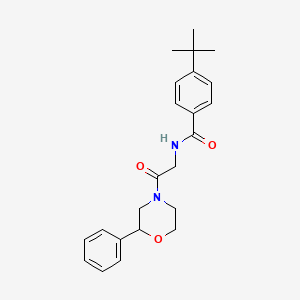
![5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3016461.png)
